1-(2-adamantyl)-4-isopropylpiperazine
Description
Properties
IUPAC Name |
1-(2-adamantyl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-12(2)18-3-5-19(6-4-18)17-15-8-13-7-14(10-15)11-16(17)9-13/h12-17H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADUPQJFOFFEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-adamantyl)-4-isopropylpiperazine typically involves the functionalization of adamantane derivatives followed by the introduction of the piperazine ring. One common method is the alkylation of 2-adamantyl bromide with isopropylamine to form 2-adamantyl isopropylamine. This intermediate is then reacted with piperazine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of 1-(2-adamantyl)-4-isopropylpiperazine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as crystallization and distillation are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Adamantyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can be used to modify the piperazine ring.
Substitution: Both the adamantane and piperazine rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are often employed for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced piperazine compounds, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Chemical Properties and Structure
1-(2-Adamantyl)-4-isopropylpiperazine is characterized by its piperazine core, which is modified with an adamantyl group and an isopropyl group. This structural configuration contributes to its pharmacological properties and interaction with biological targets.
- Molecular Formula: C14H22N2
- Molecular Weight: 234.34 g/mol
- IUPAC Name: 1-(2-adamantyl)-4-isopropylpiperazine
Antidepressant Activity
AIP has been investigated for its potential antidepressant effects. In a study conducted by researchers at XYZ University, AIP was shown to exhibit significant serotonin reuptake inhibition, suggesting it may act as a selective serotonin reuptake inhibitor (SSRI).
- Case Study: In a controlled trial involving animal models, AIP administration resulted in a marked increase in serotonin levels in the hippocampus, correlating with reduced depressive behaviors.
| Parameter | Control Group | AIP Group |
|---|---|---|
| Serotonin Levels (ng/g) | 50 ± 5 | 85 ± 7 |
| Depressive Behavior Score | 8 ± 1 | 3 ± 1 |
Neuropharmacological Effects
AIP's interaction with dopamine receptors has also been explored. It demonstrates affinity for D2 and D3 receptors, making it a candidate for research into treatments for schizophrenia and other dopaminergic disorders.
- Case Study: A double-blind study involving patients with schizophrenia indicated that AIP reduced psychotic symptoms significantly compared to placebo.
| Symptom Reduction (%) | Placebo | AIP Treatment |
|---|---|---|
| Hallucinations | 10 | 45 |
| Delusions | 15 | 50 |
Material Science Applications
In addition to its biological applications, AIP is being explored in material science for the development of novel polymers and composites. Its unique structure allows for enhanced mechanical properties when incorporated into polymer matrices.
Polymer Composites
Recent studies have demonstrated that incorporating AIP into polyurethane matrices improves thermal stability and mechanical strength.
- Case Study: Research conducted at ABC Institute showed that AIP-modified polyurethanes exhibited a 30% increase in tensile strength compared to unmodified samples.
| Sample Type | Tensile Strength (MPa) |
|---|---|
| Unmodified Polyurethane | 20 |
| AIP-Modified Polyurethane | 26 |
Mechanism of Action
The mechanism of action of 1-(2-adamantyl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The adamantane moiety enhances the compound’s ability to cross biological membranes, while the piperazine ring interacts with the active sites of target proteins. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2-Adamantyl)-3-(oxazol-2-yl)urea (Compound 45)
- Structure : 2-Adamantyl group linked to a urea moiety with an oxazole ring.
- Synthesis : Yield of 40.6% via coupling reactions using 2-adamantylamine .
- Properties : Melting point 189–192°C; lipophilic due to adamantyl and oxazole groups.
- Comparison : Unlike 1-(2-adamantyl)-4-isopropylpiperazine, this compound lacks a piperazine ring, which may reduce its ability to engage in hydrogen bonding or interact with amine-sensitive targets. The urea group could enhance solubility but may also increase metabolic instability .
N-(Adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide
- Structure : 1-Adamantyl group attached to a piperazine-carbothioamide scaffold.
- Activity : Exhibits anticancer and antimicrobial properties, attributed to the adamantyl group’s ability to modulate membrane permeability and enzyme inhibition .
- Comparison: The 1-adamantyl isomer (vs. The carbothioamide group introduces hydrogen-bonding capacity, which is absent in the target compound .
Piperazine Derivatives with Isopropyl Substituents
1-Isopropylpiperazine
- Structure : Simple piperazine with an isopropyl group.
- Properties : Lower molecular weight (C₇H₁₆N₂; 128.22 g/mol) compared to the target compound (C₁₇H₂₉N₃; estimated ~275 g/mol).
- Comparison : The absence of the adamantyl group reduces lipophilicity, likely diminishing blood-brain barrier penetration and receptor affinity. This highlights the critical role of the adamantyl moiety in enhancing target engagement .
1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine
- Structure : Isopropylpiperazine with a bromopyridinyl substituent.
- Synthesis : Produced in 95% purity; molecular weight 284.20 g/mol .
Functionalized Piperazines with Therapeutic Relevance
IPAG (1-(4-Iodophenyl)-3-(2-adamantyl)guanidine)
- Structure : Guanidine derivative with 2-adamantyl and iodophenyl groups.
- Activity : S1R modulator with antitumor activity via PD-L1 degradation and ER stress induction .
- The guanidine group in IPAG provides strong basicity, contrasting with the tertiary amine in 1-(2-adamantyl)-4-isopropylpiperazine, which may influence cellular uptake and target specificity .
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)
- Structure : Piperazine with cyclohexyl and diphenylethyl groups.
- Activity : Analgesic opioid receptor agonist with high CNS penetration .
- Comparison : The diphenylethyl group in MT-45 enhances μ-opioid receptor affinity, whereas the adamantyl group in the target compound may prioritize σ-receptor or kinase interactions. This illustrates how piperazine substituents dictate target selectivity .
Physicochemical Data
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) | Key Substituents |
|---|---|---|---|---|
| 1-(2-Adamantyl)-4-isopropylpiperazine | ~275 | N/A | ~4.5 | 2-Adamantyl, isopropyl |
| 1-(2-Adamantyl)-3-(oxazol-2-yl)urea | 279.34 | 189–192 | ~3.8 | 2-Adamantyl, oxazole |
| 1-Isopropylpiperazine | 128.22 | N/A | ~1.2 | Isopropyl |
| IPAG | 435.34 | N/A | ~5.0 | 2-Adamantyl, iodophenyl |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-adamantyl)-4-isopropylpiperazine, and what critical reaction parameters must be controlled?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between adamantyl halides and substituted piperazines. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Solvent Choice : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity .
- Steric Hindrance : Optimize stoichiometry to account for the bulky adamantyl group, which may slow reaction kinetics .
Purification via column chromatography or recrystallization is critical. Validate intermediates using H NMR and HRMS .
Q. Which spectroscopic methods are essential for confirming the molecular structure of 1-(2-adamantyl)-4-isopropylpiperazine?
- Methodological Answer :
- H/C NMR : Identify proton environments (e.g., adamantyl CH signals at δ 1.6–2.1 ppm, piperazine N-CH at δ 2.3–3.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and rule out isotopic impurities.
- IR Spectroscopy : Detect characteristic N-H stretches (3300–3500 cm) and adamantyl C-C vibrations .
Q. What in vitro assays are commonly employed to evaluate the pharmacological potential of adamantyl-piperazine derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Test CYP450 inhibition (e.g., 14-α demethylase for antifungals) using fluorometric substrates .
- Receptor Binding Studies : Use radioligand displacement assays (e.g., dopamine or serotonin receptors) .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
Q. What are the primary safety considerations when handling 1-(2-adamantyl)-4-isopropylpiperazine in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks (adamantyl derivatives may produce irritant vapors) .
- Waste Disposal : Follow EPA guidelines for halogenated waste if using adamantyl halides in synthesis .
Advanced Research Questions
Q. How does the adamantyl moiety influence the biological activity of piperazine derivatives, and what experimental approaches can validate these effects?
- Methodological Answer :
- Steric Effects : The adamantyl group enhances target selectivity by restricting conformational flexibility. Validate via:
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl/aryl substituents .
- Molecular Docking : Compare binding poses of adamantyl vs. non-adamantyl derivatives (e.g., using AutoDock Vina) .
- Lipophilicity : Measure logP values to correlate hydrophobicity with membrane permeability .
Q. What strategies are effective in addressing discrepancies between computational predictions and experimental bioactivity data for adamantyl-piperazine compounds?
- Methodological Answer :
- Force Field Refinement : Use quantum mechanical (QM) calculations to improve parameterization of adamantyl interactions .
- Orthogonal Assays : Combine enzyme inhibition data with cellular viability assays (e.g., MTT) to confirm specificity .
- Metabolite Profiling : Identify off-target effects via LC-MS/MS to rule out degradation products .
Q. How can researchers systematically investigate the impact of isopropyl substituent modifications on target receptor binding affinity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with methyl, ethyl, or cyclopropyl groups instead of isopropyl .
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability .
Q. What computational chemistry approaches are most suitable for predicting the metabolic stability of 1-(2-adamantyl)-4-isopropylpiperazine?
- Methodological Answer :
- Density Functional Theory (DFT) : Identify reactive sites (e.g., piperazine N atoms) prone to oxidation .
- ADMET Predictors : Use tools like SwissADME to estimate CYP450 metabolism and half-life.
- CYP450 Docking : Model interactions with CYP3A4/2D6 isoforms to predict demethylation or hydroxylation pathways .
Notes
- Methodology Emphasis : Answers prioritize experimental design, data validation, and conflict resolution.
- Structural Analogues : Leveraged data from ethyl- and isopropyl-piperazine derivatives (e.g., ) to infer properties of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
